molecular formula C18H25N5O B2654125 3-Tert-butyl-6-{[1-(pyrazin-2-yl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320515-64-6

3-Tert-butyl-6-{[1-(pyrazin-2-yl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2654125
CAS No.: 2320515-64-6
M. Wt: 327.432
InChI Key: KZCCVSWDRQCVAX-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(pyrazin-2-yl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrazinyl-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(pyrazin-2-yl)piperidin-4-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazinyl-piperidine intermediate: This step involves the reaction of pyrazine with piperidine under controlled conditions.

    Introduction of the methoxy group: The intermediate is then reacted with methanol in the presence of a suitable catalyst to introduce the methoxy group.

    Formation of the pyridazine ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(pyrazin-2-yl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrazinyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, amines, or ethers.

Scientific Research Applications

3-Tert-butyl-6-{[1-(pyrazin-2-yl)piperidin-4-yl]methoxy}pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(pyrazin-2-yl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-{[1-(pyrazin-2-yl)piperidin-4-yl]methoxy}pyridazine stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-tert-butyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-18(2,3)15-4-5-17(22-21-15)24-13-14-6-10-23(11-7-14)16-12-19-8-9-20-16/h4-5,8-9,12,14H,6-7,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCCVSWDRQCVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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